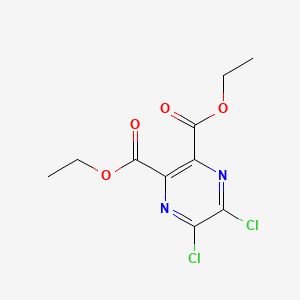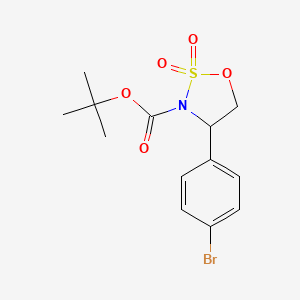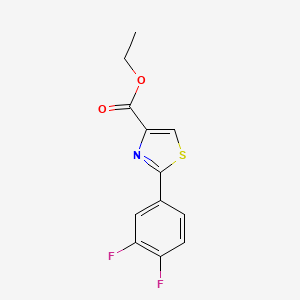![molecular formula C13H7Cl2IN2 B13661183 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a dichlorophenyl group and an iodine atom attached to the imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the reaction of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone under microwave irradiation . The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures (around 150°C) for a short duration (approximately 10 minutes). The reaction mixture is then cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up using industrial microwave reactors, and the reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents to replace the iodine atom with various aryl or alkyl groups.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, although specific conditions may vary.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer agents.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to its cytotoxic effects on cancer cells . The exact molecular pathways and targets may vary depending on the specific application and the modifications made to the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.
Phenylpyridine Derivatives: These compounds have a pyridine ring substituted with phenyl groups and exhibit similar biological activities.
Uniqueness
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both dichlorophenyl and iodine substituents, which confer distinct chemical and biological properties. Its ability to undergo various substitution reactions and its potential as a scaffold for drug development highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C13H7Cl2IN2 |
|---|---|
Peso molecular |
389.01 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl2IN2/c14-10-3-1-8(5-11(10)15)12-7-18-6-9(16)2-4-13(18)17-12/h1-7H |
Clave InChI |
KQRPOYRSHWFKDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)I)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)









![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)


![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)
